![molecular formula C7H6BrN3 B1149012 4-溴-2-甲基-1H-咪唑并[4,5-c]吡啶 CAS No. 1367795-83-2](/img/structure/B1149012.png)

4-溴-2-甲基-1H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

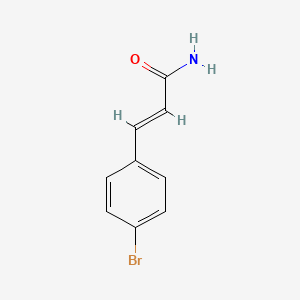

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (abbreviated as 4-Br-IMP) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the family of imidazo[4,5-c]pyridines, which are known for their diverse biological activities.

科学研究应用

γ-氨基丁酸A受体调节剂

稠合咪唑并吡啶杂环体系与嘌呤之间的结构相似性促使了生物学研究,以评估其潜在的治疗意义 {svg_1}. 它们在许多疾病状态中起着至关重要的作用。 它们首次作为GABA A受体正向变构调节剂的生物活性发现揭示了它们的药用潜力 {svg_2}.

质子泵抑制剂

质子泵抑制剂是一种降低胃酸产生的药物,也在该化学基团中被发现 {svg_3}.

芳香化酶抑制剂

芳香化酶抑制剂是一类用于治疗绝经后妇女的乳腺癌和卵巢癌的药物,已从该类别中开发出来 {svg_4}.

非甾体抗炎药(NSAIDs)

非甾体抗炎药是一类药物,将提供镇痛和退热作用,以及在较高剂量下提供抗炎作用的药物归类在一起,已在该化学基团中被发现 {svg_5}.

抗菌特性

5-溴吡啶-2,3-二胺与苯甲醛反应得到相应的6-溴-2-苯基-3H-咪唑[4,5-b]吡啶 {svg_6}. 在相转移催化固-液条件下,后一种化合物与一系列卤代衍生物的反应可以分离出预期的区域异构体化合物 {svg_7}. 这表明了潜在的抗菌特性。

1,4’-联吡唑的合成

固体六配位配合物的制备

4-溴吡唑可用于与二甲基-和二乙烯基-二氯化锡反应制备固体六配位配合物 {svg_9}.

取代咪唑的区域控制合成

综述重点介绍了取代咪唑的区域控制合成的最新进展 {svg_10}. 这些杂环是用于各种日常应用的功能性分子的关键组成部分 {svg_11}.

作用机制

Target of Action

Imidazole-containing compounds, which include 4-bromo-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary depending on the specific derivative and target.

Biochemical Pathways

Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of various cells .

Result of Action

Imidazole derivatives are known to have a broad range of effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

生化分析

Biochemical Properties

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, its interaction with kinases can inhibit their catalytic activity, preventing the phosphorylation of target proteins . This inhibition can disrupt signaling cascades that are essential for cell growth and survival. Additionally, 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can induce changes in gene expression by binding to DNA and interfering with the transcription machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, reducing its efficacy. Long-term studies have shown that continuous exposure to 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes catalyze the oxidation of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine, leading to the formation of various metabolites. Some of these metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering metabolite levels in cells .

属性

IUPAC Name |

4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISYIQSLBIHUOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CN=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)